molecular formula C20H31N3O3S B11448191 N-acetylglycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide

N-acetylglycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide

Cat. No.: B11448191
M. Wt: 393.5 g/mol
InChI Key: CPEYARSGPZHLMZ-UHFFFAOYSA-N
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Description

N-acetylglycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide is a complex organic compound with a unique structure that includes an acetylglycyl group, a cyclohexyl group, and a thiophen-2-ylmethyl group attached to an isovalinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetylglycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide typically involves multiple steps, starting with the preparation of the individual components. The acetylglycyl group can be synthesized through the acetylation of glycine, while the cyclohexyl group can be introduced via a cyclohexylamine derivative. The thiophen-2-ylmethyl group is usually prepared through the functionalization of thiophene. These components are then coupled under specific reaction conditions, such as the use of coupling reagents like carbodiimides, to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is typically purified through techniques such as crystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-acetylglycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the acetylglycyl moiety can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-ylmethyl group can yield thiophene sulfoxides, while reduction of the acetylglycyl moiety can produce alcohol derivatives .

Scientific Research Applications

N-acetylglycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-acetylglycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-acetylglycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide is unique due to the presence of the thiophen-2-ylmethyl group, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

Molecular Formula

C20H31N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

2-[(2-acetamidoacetyl)-(thiophen-2-ylmethyl)amino]-N-cyclohexyl-2-methylbutanamide

InChI

InChI=1S/C20H31N3O3S/c1-4-20(3,19(26)22-16-9-6-5-7-10-16)23(14-17-11-8-12-27-17)18(25)13-21-15(2)24/h8,11-12,16H,4-7,9-10,13-14H2,1-3H3,(H,21,24)(H,22,26)

InChI Key

CPEYARSGPZHLMZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)NC1CCCCC1)N(CC2=CC=CS2)C(=O)CNC(=O)C

Origin of Product

United States

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